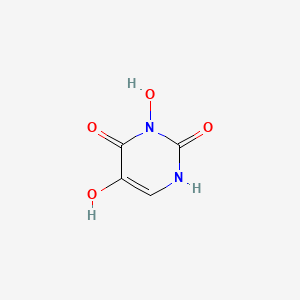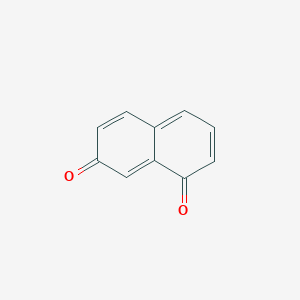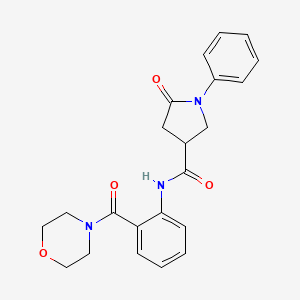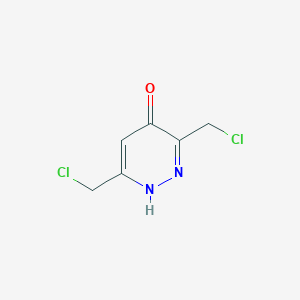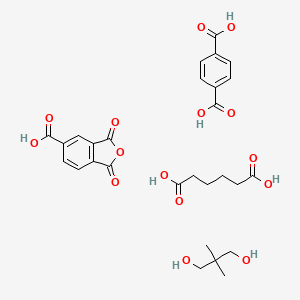
2,2-Dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;hexanedioic acid;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol and hexanedioic acid is a complex polymer known for its unique structural properties and diverse applications. This compound is synthesized through the polymerization of 1,4-benzenedicarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol, and hexanedioic acid, resulting in a material with significant industrial and scientific relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of esterification and polycondensation reactions. The primary reactants, 1,4-benzenedicarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol, and hexanedioic acid, are subjected to controlled heating in the presence of catalysts to facilitate the formation of ester bonds. The reaction conditions typically include temperatures ranging from 150°C to 250°C and the use of catalysts such as titanium or antimony compounds to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The reactants are fed into a reactor where they undergo esterification and polycondensation under controlled conditions. The resulting polymer is then extruded, cooled, and pelletized for further processing. This method ensures consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol and hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Titanium compounds, antimony compounds.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol and hexanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biological systems, the polymer’s biocompatibility and biodegradability are crucial for its effectiveness in medical applications. The ester bonds in the polymer can be hydrolyzed by enzymes, leading to the gradual breakdown of the material and release of its components .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): Similar in structure but lacks the additional functional groups present in the polymer.
Polybutylene terephthalate (PBT): Shares some structural similarities but differs in the type of diol used.
Polycarbonate: Contains carbonate groups instead of ester groups, resulting in different properties.
Uniqueness
1,4-Benzenedicarboxylic acid, polymer with 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol and hexanedioic acid is unique due to its combination of ester and anhydride functional groups, which impart distinct mechanical and chemical properties. This makes it suitable for specialized applications where other polymers may not perform as effectively .
Properties
CAS No. |
38702-18-0 |
|---|---|
Molecular Formula |
C28H32O15 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;1,3-dioxo-2-benzofuran-5-carboxylic acid;hexanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H4O5.C8H6O4.C6H10O4.C5H12O2/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-3H,(H,10,11);1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI Key |
LFKPGXISMSUUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
Related CAS |
38702-18-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


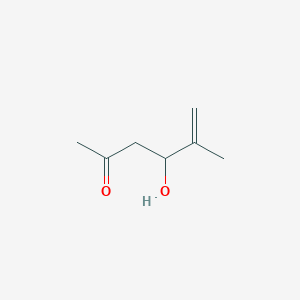
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
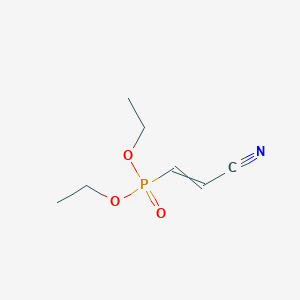
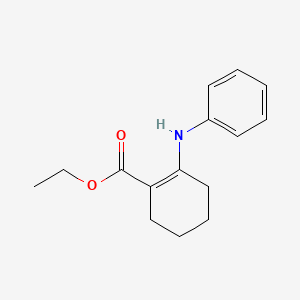
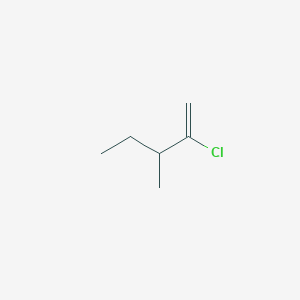
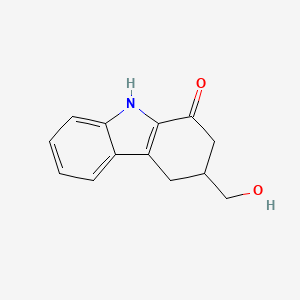
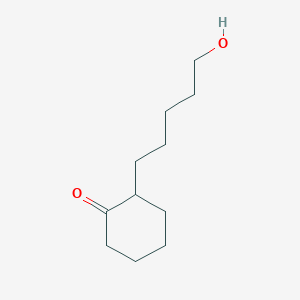
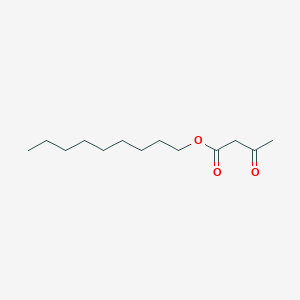

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
